molecular formula C23H36O3 B12083434 Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester CAS No. 67679-66-7

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester

Cat. No.: B12083434
CAS No.: 67679-66-7
M. Wt: 360.5 g/mol
InChI Key: NWXQRUYEAUDZIV-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester is an organic compound with the molecular formula C23H36O3 It is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-(pentyloxy)phenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, 4-pentyl-, 4-ethoxyphenyl ester
  • Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester
  • Cyclohexanecarboxylic acid (4-pentyl-phenyl)-amide

Uniqueness

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester is unique due to its specific ester linkage and the presence of both cyclohexane and phenyl groups. This combination of structural features imparts distinct chemical properties, such as increased hydrophobicity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

67679-66-7

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-pentylcyclohexane-1-carboxylate

InChI

InChI=1S/C23H36O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3

InChI Key

NWXQRUYEAUDZIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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